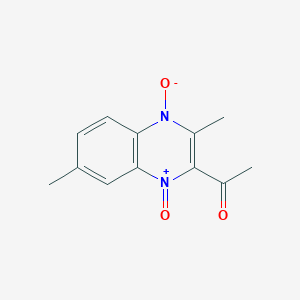
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-AZEPANYLSULFONYL)-4-CHLORO-N~1~-(2-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-AZEPANYLSULFONYL)-4-CHLORO-N~1~-(2-METHYLPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Sulfonyl Chloride: This step involves the reaction of a suitable sulfonyl precursor with thionyl chloride (SOCl₂) under reflux conditions to form the sulfonyl chloride intermediate.
Amination Reaction: The sulfonyl chloride intermediate is then reacted with 1-azepane under basic conditions to form the sulfonamide.
Coupling Reaction: Finally, the sulfonamide is coupled with 4-chloro-N~1~-(2-methylphenyl)benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-AZEPANYLSULFONYL)-4-CHLORO-N~1~-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-AZEPANYLSULFONYL)-4-CHLORO-N~1~-(2-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-AZEPANYLSULFONYL)-4-CHLORO-N~1~-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Piperidylsulfonyl)-4-chloro-N~1~-(2-methylphenyl)benzamide
- 3-(1-Morpholinylsulfonyl)-4-chloro-N~1~-(2-methylphenyl)benzamide
Uniqueness
3-(1-AZEPANYLSULFONYL)-4-CHLORO-N~1~-(2-METHYLPHENYL)BENZAMIDE is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to its analogs with different cyclic amines.
Properties
Molecular Formula |
C20H23ClN2O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-4-5-9-18(15)22-20(24)16-10-11-17(21)19(14-16)27(25,26)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,22,24) |
InChI Key |
QTZDNXLIZGFXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)
![S-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl) 3,4-dihydroxybenzenecarbothioate](/img/structure/B11100760.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone](/img/structure/B11100770.png)
![Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11100783.png)
![N-methyl-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11100791.png)

![3,4-Dimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11100798.png)
![3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11100802.png)
![4-chloro-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11100806.png)
![methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B11100810.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B11100813.png)
![3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)
